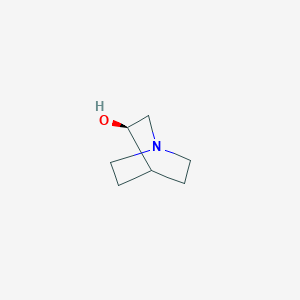
3-Phenanthrol
Overview
Description
"3-Phenanthrol" is a chemical compound belonging to the phenanthroline family, known for its versatile applications in coordination chemistry, organic synthesis, and materials science. Its structural specificity offers a unique platform for the development of chemical sensors, metal-organic frameworks (MOFs), and organic electronics.
Synthesis Analysis
The synthesis of phenanthroline derivatives, including 3-Phenanthrol, often involves multistep reactions with precise control over the reaction conditions to ensure the desired substitution patterns. For instance, a multistep synthesis was achieved to obtain 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline derivatives, showcasing the complex synthetic routes employed in the derivation of functional phenanthroline compounds (Huang et al., 2008).
Scientific Research Applications
Carcinogen Metabolite Phenotyping : Phenanthrols found in human urine can be utilized to identify differences in metabolic activation and detoxification of polycyclic aromatic hydrocarbons, which may be associated with cancer susceptibility (Carmella et al., 2004).
Antioxidant Properties : Phenanthrols have demonstrated effectiveness as antioxidants and inhibitors of radical polymerization of methyl methacrylate, offering potential applications in material science (Osawa et al., 1974).
Synthetic Organic, Inorganic, and Supramolecular Chemistry : 1,10-phenanthroline, a derivative of phenanthrol, serves as a versatile material in chemistry for designing UV-Vis-NIR luminescent organic derivatives and coordination compounds (Accorsi et al., 2009).
Biological and Medical Applications : 9α phenanthrol modulates smooth muscle contraction, influences neuronal and cardiac activity, and reduces cell death in certain conditions (Guinamard et al., 2014).
Ligand Development for Molecular Chemosensors : 1,10-Phenanthroline-based ligands are used in creating new molecular chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
Electrocatalysis : The Pd 3 Sn/phen-C catalyst, incorporating phenanthroline, shows significant efficacy in glycerol oxidation, highlighting its potential in electrocatalysis (Wang et al., 2016).
Environmental Sensing Applications : Phenanthroline ligands act as chemosensors for cations and anions, useful for monitoring environmental and biological systems (Alreja & Kaur, 2016).
Cytostatic Activity : Derivatives of 1,10-phenanthroline exhibit increased biological activity against L1210 murine leukemia cells, indicating their potential in cancer research (Pitié et al., 2005).
Chemical Modification and Synthesis : Bromination and nitration of 3-phenanthrol lead to the formation of various derivatives like 9-bromo-3-phenanthrol, 4,9-dibromo-3-phenanthrol, and nitro compounds such as 9-nitro-3-phenanthrol (Ōta et al., 1967; Ōta et al., 1969).
Heavy Metal Detection : 3-Phenanthrol exhibits higher selectivity and sensitivity to Zn2+ compared to other isomers, with a detection limit down to 108 M, suggesting its use in heavy metal detection (Liang et al., 2018).
Safety And Hazards
Future Directions
Alkyl-substituted PAHs may be present in certain petroleum-derived products and in the environment and may eventually end up in consumer products, such as foodstuffs, cosmetics, and pharmaceuticals . The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene with the mutagenicity increasing in cases where the alkyl substituent creates an additional bay region-like structural motif, in spite of the extra possibilities for side chain oxidation .
properties
IUPAC Name |
phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOABOEXMDQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052723 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenanthrol | |
CAS RN |
605-87-8 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)


![Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B23531.png)


![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)



